![molecular formula C21H20BrN5O4 B5588148 N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)
N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The compound also contains a nitro group, a methoxy group, and a bromine atom, which can significantly affect its reactivity and properties.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
- The compound has been studied for its potential as an anti-diabetic agent through molecular docking studies and spectroscopic methods. The configuration, dipole moments, atomic charges, and nucleophilic/electrophilic sites have been analyzed to understand its chemical properties and reactivity (Karrouchi et al., 2021).
Photodynamic Therapy Applications
- Research on related compounds has indicated potential for photodynamic therapy, particularly in cancer treatment. The compounds' fluorescence properties, high singlet oxygen quantum yield, and photodegradation quantum yield make them suitable for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Xanthine Oxidase Inhibitory Activity
- Hydrazones derived from similar structures have shown promising xanthine oxidase inhibitory activity, suggesting potential use in treatments targeting diseases related to oxidative stress or metabolic disorders (Han et al., 2022).
Nonlinear Optical Properties
- These compounds have been explored for their nonlinear optical properties, indicating potential applications in optical device technology, such as optical limiters and switches. Studies on their absorption coefficient and refractive index have been conducted (Naseema et al., 2010).
Antioxidant and α-Glucosidase Inhibitory Activities
- Schiff bases containing similar structures have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, showing significant potential relative to reference drugs. This suggests their possible use in managing oxidative stress and diabetes (Pillai et al., 2019).
Antibacterial Activity
- Hydrazone compounds derived from similar structures have been found to possess antibacterial activity against various bacterial strains, indicating potential use in developing new antimicrobial agents (Lei et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5O4/c1-13-20(22)14(2)26(25-13)12-17-9-15(7-8-19(17)31-3)11-23-24-21(28)16-5-4-6-18(10-16)27(29)30/h4-11H,12H2,1-3H3,(H,24,28)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLBPVNKVTKGU-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-nitrobenzohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.